5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a butylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
5-Amino-1-(4-butylphenyl)-2-methyl-1,4-dihydropyridin-4-one: Contains a dihydropyridine ring instead of a pyrazole ring.
Uniqueness
5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H16N4 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-amino-1-(4-butylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-2-3-4-11-5-7-13(8-6-11)18-14(16)12(9-15)10-17-18/h5-8,10H,2-4,16H2,1H3 |
InChI Key |
MBQSCNFGQPQPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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